Methyl 3-(3-((2-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(2-{[(2-chlorophenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-{[(2-chlorophenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the quinazoline core, followed by the introduction of the carbamoyl and sulfanylidene groups. Common reagents used in these reactions include chlorinated aromatic compounds, carbamoyl chlorides, and thiolating agents. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification steps such as crystallization and chromatography are essential to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-{[(2-chlorophenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-{[(2-chlorophenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 3-(2-{[(2-chlorophenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-chlorophenyl)propanoate: This compound shares the chlorophenyl group but lacks the quinazoline and sulfanylidene moieties.
Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
Methyl 3-(2-{[(2-chlorophenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H18ClN3O4S |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
methyl 3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C20H18ClN3O4S/c1-28-19(27)12-6-7-14-16(10-12)23-20(29)24(18(14)26)9-8-17(25)22-11-13-4-2-3-5-15(13)21/h2-7,10H,8-9,11H2,1H3,(H,22,25)(H,23,29) |
InChI Key |
RYJAQTJFQKZZTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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